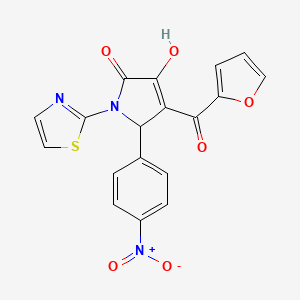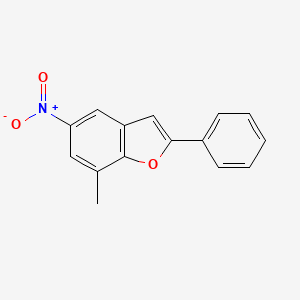![molecular formula C14H9N3O2S B11058918 6-methoxy-15-thia-8,12,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,16-heptaen-11-one](/img/structure/B11058918.png)
6-methoxy-15-thia-8,12,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,16-heptaen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-15-thia-8,12,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,16-heptaen-11-one is a complex polycyclic heterocyclic compound. This compound is characterized by its unique structure, which includes multiple rings and heteroatoms such as nitrogen, sulfur, and oxygen. The presence of these heteroatoms and the intricate ring system make this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-15-thia-8,12,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,16-heptaen-11-one involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable methoxy-substituted precursor with a thia-containing reagent can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-15-thia-8,12,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,16-heptaen-11-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
6-methoxy-15-thia-8,12,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,16-heptaen-11-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-methoxy-15-thia-8,12,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,16-heptaen-11-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-12,13,17-triazatetracyclo[8.7.0.0 0 ]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile
- 5-methoxy-9,9-dimethyl-8-oxa-12,16,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),3,5,11,13,15-heptaene
Uniqueness
6-methoxy-15-thia-8,12,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,16-heptaen-11-one is unique due to the presence of the methoxy and thia groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9N3O2S |
|---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
6-methoxy-15-thia-8,12,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,16-heptaen-11-one |
InChI |
InChI=1S/C14H9N3O2S/c1-19-10-4-2-3-8-11-9(7-15-12(8)10)13(18)17-5-6-20-14(17)16-11/h2-7H,1H3 |
InChI Key |
VIJNWJWBUVCARA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=O)N4C=CSC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11058839.png)

![N-{2-[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-YL]-2-propanyl}-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11058858.png)
![4-(4-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11058866.png)
![4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline](/img/structure/B11058869.png)
![5-bromo-3-hydroxy-3-[2-methoxy-6-(trifluoromethyl)phenyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11058871.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-[4-(propan-2-yl)phenyl]-2H-tetrazole](/img/structure/B11058883.png)
![N-{[(3-chloro-2-methylphenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B11058886.png)

![3-Cyclopropyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058892.png)
![8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11058896.png)

![2-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11058921.png)

